molecular formula C24H18Br2N2O5 B11546423 2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate

2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate

Cat. No.: B11546423
M. Wt: 574.2 g/mol
InChI Key: KVTMKBMDPQCZPB-KKMKTNMSSA-N
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Description

2,4-Dibromo-6-[(E)-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]imino}methyl]phenyl 3-methylbenzoate is a complex organic compound that features a variety of functional groups, including bromine atoms, a benzodioxin ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]imino}methyl]phenyl 3-methylbenzoate typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Formamido Group Introduction: The formamido group can be introduced through the reaction of the benzodioxin derivative with formamide under controlled conditions.

    Esterification: The final step involves the esterification of the phenyl ring with 3-methylbenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the formamido group, converting it to an amine.

    Substitution: The bromine atoms on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]imino}methyl]phenyl 3-methylbenzoate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxin ring and formamido group could play crucial roles in binding to these targets, while the bromine atoms and ester group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[(2,3-dihydro-1,4-benzodioxin-2-yl)amino]imino}methyl]phenyl benzoate
  • 2,4-Dibromo-6-[(E)-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]imino}methyl]phenyl 4-methylbenzoate

Uniqueness

The uniqueness of 2,4-dibromo-6-[(E)-{[(2,3-dihydro-1,4-benzodioxin-2-yl)formamido]imino}methyl]phenyl 3-methylbenzoate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both bromine atoms and the benzodioxin ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18Br2N2O5

Molecular Weight

574.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C24H18Br2N2O5/c1-14-5-4-6-15(9-14)24(30)33-22-16(10-17(25)11-18(22)26)12-27-28-23(29)21-13-31-19-7-2-3-8-20(19)32-21/h2-12,21H,13H2,1H3,(H,28,29)/b27-12+

InChI Key

KVTMKBMDPQCZPB-KKMKTNMSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3COC4=CC=CC=C4O3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3COC4=CC=CC=C4O3

Origin of Product

United States

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